ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate
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Description
Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-2-(4-methoxyphenyl)quinoline-6-carboxylate is a compound that has been studied for its potential in the development of disease-modifying antirheumatic drugs (DMARDs). For instance, Baba et al. (1998) synthesized and evaluated the pharmacological properties of metabolites of a similar quinoline derivative, finding one with notable anti-inflammatory effects in an adjuvant arthritic rat model, albeit with slightly lower potency than its parent compound (Baba, Makino, Ohta, & Sohda, 1998). This research signifies the potential of quinoline derivatives in the treatment of inflammatory diseases.
Optical and Electrical Properties
Another aspect of scientific research focuses on the structural and optical properties of quinoline derivatives. Zeyada, El-Nahass, & El-Shabaan (2016) explored the optical properties of thin films made from similar quinoline derivatives, highlighting their potential in nanotechnology and material science for their polycrystalline nature and the influence of substitution groups on their optical and dielectric properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have also been examined for their application in corrosion inhibition. A study by Zarrouk et al. (2014) employed quantum chemical calculations to understand the relationship between the molecular structure of quinoxalines, a class closely related to quinolines, and their efficiency as corrosion inhibitors. This research points to the potential application of quinoline derivatives in protecting metals against corrosion in industrial settings (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
Photovoltaic Applications
Furthermore, the photovoltaic properties of quinoline derivatives have been researched, indicating their utility in the development of organic–inorganic photodiodes. Zeyada, El-Nahass, & El-Shabaan (2016) reported on the fabrication and performance of heterojunction diodes using quinoline derivatives, demonstrating their potential in the field of renewable energy and solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-6-13-23-22(14-18)25(15-24(30-23)17-4-11-21(33-2)12-5-17)35-16-26(31)29-20-9-7-19(28)8-10-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMIMUJTMRGCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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